molecular formula C15H14N2 B12695198 Naphthylmedetomidine, (R)- CAS No. 156833-40-8

Naphthylmedetomidine, (R)-

Cat. No.: B12695198
CAS No.: 156833-40-8
M. Wt: 222.28 g/mol
InChI Key: DZSQSLQSMKNVBV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthylmedetomidine, ®- is a synthetic compound known for its potent alpha-2 adrenergic agonist properties. It is structurally related to medetomidine and is used primarily in veterinary medicine for its sedative and analgesic effects. The compound is characterized by its high specificity for alpha-2 adrenoceptors, making it effective in reducing norepinephrine release in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthylmedetomidine, ®- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene derivative.

    Formation of the Imidazole Ring: The naphthalene derivative undergoes a series of reactions to form the imidazole ring, which is a key structural component of Naphthylmedetomidine.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Naphthylmedetomidine.

Industrial Production Methods

Industrial production of Naphthylmedetomidine, ®- follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthylmedetomidine, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Naphthylmedetomidine into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naphthylmedetomidine, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Naphthylmedetomidine, ®- has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.

    Biology: Employed in research on neurotransmitter release and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in pain management and sedation.

    Industry: Utilized in the development of new veterinary anesthetics and analgesics.

Mechanism of Action

Naphthylmedetomidine, ®- exerts its effects by binding to alpha-2 adrenoceptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s sedative and analgesic effects are primarily mediated through this mechanism, which involves the locus coeruleus and other brain regions associated with arousal and pain perception.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: A closely related compound with similar alpha-2 adrenergic agonist properties.

    Dexmedetomidine: Another alpha-2 agonist used in both human and veterinary medicine.

    Xylazine: An older alpha-2 agonist with less specificity compared to Naphthylmedetomidine.

Uniqueness

Naphthylmedetomidine, ®- is unique due to its high specificity for alpha-2 adrenoceptors and its potent sedative and analgesic effects. Compared to similar compounds, it offers a more targeted action with fewer side effects, making it a valuable tool in both research and clinical settings.

Properties

CAS No.

156833-40-8

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-[(1R)-1-naphthalen-1-ylethyl]-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

DZSQSLQSMKNVBV-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Origin of Product

United States

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